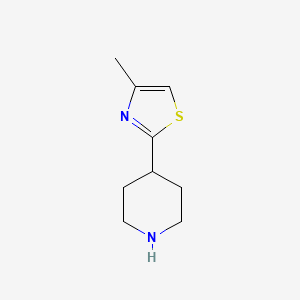

4-(4-Methyl-1,3-thiazol-2-yl)piperidine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of pharmaceuticals. The presence of heteroatoms like nitrogen and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to interact with biological targets. The 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold is a prime example of a heterocyclic framework designed to optimize these properties for therapeutic applications.

Significance of Piperidine (B6355638) and Thiazole (B1198619) Moieties in Bioactive Compounds

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a prevalent feature in many natural alkaloids and synthetic drugs. Its conformational flexibility allows it to bind effectively to a variety of biological receptors. Similarly, the thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a key component in numerous biologically active compounds, including vitamin B1 (thiamine). nih.gov The thiazole moiety is known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

The combination of these two rings in the 4-(4-methyl-1,3-thiazol-2-yl)piperidine structure creates a molecule with a distinct three-dimensional shape and electronic distribution, making it a promising candidate for engaging with a range of biological targets.

Research Trajectory and Objectives for 4-(4-Methyl-1,3-thiazol-2-yl)piperidine

Research into 4-(4-methyl-1,3-thiazol-2-yl)piperidine and its derivatives is largely driven by the search for new and more effective therapeutic agents. A significant area of investigation has been in the development of fungicides. This research trajectory is influenced by the success of compounds like Oxathiapiprolin, a fungicide that features a piperidinyl thiazole isoxazoline (B3343090) structure. researchgate.net

The primary objective is to systematically modify the 4-(4-methyl-1,3-thiazol-2-yl)piperidine core to explore the structure-activity relationships (SAR). By making small, deliberate changes to the molecule's structure, researchers can identify which parts of the scaffold are essential for its biological activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile.

A key strategy employed in this research is bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties. This approach has been used to create novel piperidine thiazole derivatives with potent activity against oomycete diseases in both laboratory and field settings. nih.govnih.gov

Table 1: Investigated Biological Activities of Piperidinyl Thiazole Derivatives

| Biological Activity | Target Organism/System | Research Focus |

| Antifungal | Oomycetes (e.g., Phytophthora infestans) | Development of novel fungicides for crop protection. |

| Insecticidal | Various insect species | Exploration of derivatives for pest control. |

Detailed research findings have shown that variations in the piperidinyl thiazole structure can lead to compounds with excellent in vitro and in vivo activity against various plant pathogens. For instance, certain derivatives have demonstrated robust curative potential against diseases affecting potatoes, grapes, and cucumbers. nih.gov The thiazole ring, in particular, has been identified as a critical component for the fungicidal activity of these compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYQLOSMAQQSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933701-74-7 | |

| Record name | 4-(4-methyl-1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine

Established Synthetic Routes to the 4-(4-Methyl-1,3-thiazol-2-yl)piperidine Scaffold

The construction of the 4-(4-methyl-1,3-thiazol-2-yl)piperidine core structure is primarily achieved through established heterocyclic chemistry principles, most notably the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation of a thioamide with an α-haloketone.

A common approach commences with the reaction of 4-methyl-2-thioureidopiperidine with an appropriate α-halocarbonyl compound. Alternatively, a prevalent and direct synthetic strategy involves the nucleophilic substitution reaction between 2-chloro-4-methylthiazole (B1304918) and piperidine (B6355638). vulcanchem.com This reaction is typically facilitated by a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon atom at the 2-position of the thiazole ring, displacing the chloride leaving group.

Another key synthetic pathway involves multi-step sequences. For instance, the synthesis of related structures like ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride begins with a Hantzsch thiazole synthesis to form the core thiazole ring, followed by regioselective alkylation at the C2 position using a piperidine derivative. evitachem.com While this example illustrates the formation of a C-linked piperidine, the underlying principles of thiazole formation are fundamental to building the scaffold .

Derivatization Strategies for Structural Modification

The 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization can be targeted at the piperidine ring, the thiazole moiety, or through the introduction of linkers for hybridization with other pharmacophores.

Functionalization of the Piperidine Ring

The piperidine moiety is a frequent target for modification to modulate the physicochemical properties and biological activity of the compound.

N-Substitution: The secondary amine of the piperidine ring is a readily functionalizable handle. It can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. For example, coupling reactions with carboxylic acids, often mediated by activating agents like carbonyldiimidazole (CDI) or HBTU/HOBt, can form amide derivatives. mdpi.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for instance, can introduce new substituents at specific positions. nih.gov The regioselectivity of these insertions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov This strategy provides a powerful tool for creating analogues with diverse substitution patterns on the piperidine ring that would be challenging to access through traditional ring synthesis.

Substituent Variations on the Thiazole Moiety

The thiazole ring presents opportunities for substitution to fine-tune electronic properties and create new interaction points with biological targets.

Electrophilic Substitution: The thiazole ring is an electron-rich heterocycle. Electrophilic aromatic substitution reactions typically occur at the C5-position, which is the most nucleophilic carbon. fabad.org.tr

Modifications at the Methyl Group: The methyl group at the C4 position can be a site for further chemical transformation. For example, it could potentially be halogenated to introduce a handle for subsequent cross-coupling reactions.

Building Block Approach: A common strategy is to synthesize the thiazole ring with the desired substituents already in place. This involves using appropriately substituted starting materials in the Hantzsch synthesis. A wide variety of substituted thioamides and α-haloketones can be used to generate a library of thiazole analogues. mdpi.com This approach allows for significant diversity in the final products. researchgate.netnih.gov

Linker Chemistry and Scaffold Hybridization

Connecting the 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold to other molecular fragments is a key strategy in drug discovery, often referred to as scaffold hybridization or fragment-based drug design.

Amide Bond Linkages: As mentioned, the piperidine nitrogen can be acylated to link the scaffold to other molecules via a stable amide bond. mdpi.com

Alkyl Linkers: Linkers can be introduced by reacting the piperidine nitrogen with alkyl halides containing a terminal functional group for further conjugation.

Pharmacophore Hybridization: This strategy involves combining the structural features of the thiazole-piperidine scaffold with other known pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities. nih.gov For example, a linker can be used to attach the scaffold to a benzimidazole-2-one moiety, a structure found in other biologically active compounds. mdpi.comnih.gov The nature and length of the linker are critical and can significantly impact the activity of the resulting hybrid molecule. nih.gov

Optimization of Synthetic Protocols

The efficiency and scalability of synthetic routes are crucial for the practical application of chemical compounds. Optimization efforts focus on improving reaction yields, simplifying purification processes, and ensuring safe and environmentally friendly procedures.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst loading can significantly improve the yield and purity of the desired product. For instance, screening different bases and solvents in the nucleophilic substitution reaction between 2-chloro-4-methylthiazole and piperidine can lead to higher efficiency. aip.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. durham.ac.uk The synthesis of heterocyclic compounds like thiadiazoles has been successfully adapted to flow processes, suggesting that similar benefits could be realized for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)piperidine and its derivatives. durham.ac.uk

Green Chemistry: The use of greener solvents and reagents is an important consideration in modern synthetic chemistry. For example, the use of deep eutectic solvents has been explored for the synthesis of thiazole-containing scaffolds, offering a more environmentally benign alternative to traditional organic solvents. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

Structural modifications to the 4-(4-methyl-1,3-thiazol-2-yl)piperidine core, including the piperidine (B6355638) ring, the thiazole (B1198619) ring, and the linkers connecting them to other moieties, have profound effects on biological activity and target selectivity.

Modifications of the Piperidine Ring: The piperidine moiety offers significant opportunities for modification. Its conformational flexibility and basicity are key to its biological function. vulcanchem.com

Unsaturation: Introducing unsaturation into the piperidine ring can significantly alter potency. For instance, in a series of compounds targeting Trypanosoma cruzi, introducing a double bond in the piperidine ring led to a tenfold increase in potency compared to the saturated analog. dndi.org

Substitution: Attaching different functional groups to the piperidine nitrogen is a common strategy. In the development of NLRP3 inflammasome inhibitors, modulating the linker and substituents on the piperidine ring was a key design element. nih.govresearchgate.net For example, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). nih.gov

Ring Replacement: Replacing the piperidine ring with other cyclic or acyclic structures often results in a significant loss of activity. Substituting the piperidine with a morpholine (B109124) ring, in an attempt to improve metabolic clearance, led to an inactive compound. dndi.org Similarly, an acyclic analog also resulted in a loss of activity, highlighting the importance of the piperidine ring's specific conformation and properties. dndi.org

Modifications of the Thiazole Ring: The thiazole ring is another critical component for modification.

Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring influence biological activity. In a study of anticonvulsant agents, it was found that para-halogen-substituted phenyl groups attached to the thiazole ring were important for activity. nih.gov

Linker Variation: The linker between the thiazole and other parts of the molecule can be modified. Research on thiazole derivatives as inhibitors of cancer cell migration involved changing the linker structure between the thiazole and phenyl groups to optimize activity. nih.gov

Impact on Selectivity: Structural changes can fine-tune a compound's selectivity for a specific biological target over others. In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), one derivative (compound 1d) was found to be more selective for ENT1 over ENT2, while a closely related analog (compound 1c) showed the opposite selectivity, being more selective for ENT2. frontiersin.org This demonstrates how subtle modifications can dramatically shift target preference. Similarly, in a series of glutaminyl cyclase (QC) inhibitors, newly synthesized analogs exhibited not only improved potency against both QC and its isoenzyme (isoQC) but also marked selectivity toward isoQC. nih.gov

The following table summarizes the impact of key structural modifications on biological activity.

| Modification Site | Structural Change | Observed Effect on Activity | Reference |

| Piperidine Ring | Introduction of a double bond (unsaturation) | Ten-fold increase in potency against T. cruzi | dndi.org |

| Piperidine Ring | Replacement with a morpholine ring | Loss of activity | dndi.org |

| Piperidine Ring | Replacement with an acyclic analog | Loss of activity | dndi.org |

| Thiazole Ring | Attachment of a para-halogen-substituted phenyl group | Enhanced anticonvulsant activity | nih.gov |

| Naphthalene (B1677914) Moiety | Replacement with a benzene (B151609) moiety in an ENT inhibitor | Abolished inhibitory effects on ENT1 and ENT2 | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. nih.gov This method is instrumental in drug design for predicting the activity of new compounds, guiding lead optimization, and screening large databases to identify promising candidates. nih.govmdpi.com

A typical QSAR study involves several steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.govnih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity. nih.govchemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and external validation with a test set of compounds not used in model development. nih.gov

In the context of thiazole and piperidine derivatives, QSAR studies have provided valuable insights. For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives as anticancer agents identified key descriptors correlated with their inhibitory activity against the c-Met receptor tyrosine kinase. nih.gov The resulting models, developed using MLR, MNLR, and ANN, showed strong correlation coefficients, indicating their predictive power. nih.gov Another study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov

QSAR models can be expressed as equations. For instance, a study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum yielded a five-variable regression equation: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This equation demonstrates how specific descriptors (related to moment of inertia, lipophilicity, and surface area) quantitatively influence the predicted biological activity (pIC₅₀). Such models help researchers understand which molecular properties are crucial for activity and guide the design of new, more potent derivatives. mdpi.com

Conformational Analysis and its Influence on Biological Interactions

Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation. nih.gov In a crystallographic study of a related compound, N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, the piperidine ring was confirmed to be in a chair conformation. nih.gov This conformation minimizes steric strain and is the preferred state for most piperidine-containing structures.

Relative Orientation of the Rings: The spatial relationship between the piperidine and thiazole rings is defined by the dihedral angle between them. This orientation is crucial for fitting into the binding pocket of a target protein. In the aforementioned crystal structure, the mean plane of the thiazole ring formed a dihedral angle of 75.82° with the mean plane of the piperidine ring. nih.gov This specific orientation can influence which intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, are possible with the target.

Computational and Experimental Approaches: Conformational analysis is often performed using a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NOESY) and computational methods such as Density Functional Theory (DFT) calculations. nih.gov These methods can identify the most stable, low-energy conformations of a molecule in solution. For example, a study on thiazolidin-4-one derivatives used DFT calculations to explore different conformations (exo and endo) and their relative energies, which were then correlated with experimental NMR data. nih.gov Such analyses can reveal the preferred shape of the molecule that is responsible for its biological activity.

The conformation of a molecule directly influences its biological interactions by determining how well its functional groups are positioned to interact with complementary residues in a protein's active site. A rigid conformation might provide a stronger, more specific interaction, while a flexible molecule might be able to adapt to different binding sites, potentially leading to off-target effects.

Structural Requirements for Modulating Specific Biological Targets

The design of selective and potent inhibitors requires a deep understanding of the specific structural features necessary for interaction with a given biological target. Modifications to the 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold have been tailored to target a diverse range of proteins, including enzymes and receptors.

Inhibitors of Cyclin-Dependent Kinase 5 (CDK5): For inhibitors of CDK5, a target implicated in neurodegenerative diseases, hydrogen bonding and hydrophobic interactions are critical. SAR studies on thiazole-based derivatives revealed that bulky aromatic rings could disrupt essential hydrogen bonding interactions with key residues like Asp144 and Glu12 in the enzyme's active site, thereby abolishing activity. researchgate.net Molecular modeling of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides showed that hydrophobic features established non-polar interactions with residues such as Lys33 and Phe80, which are crucial for inhibitory activity. researchgate.net

Inhibitors of Glutaminyl Cyclase Isoenzyme (isoQC): In the development of isoQC inhibitors for cancer therapy, a rational design approach led to a series of diphenyl conjugated imidazole (B134444) derivatives built upon a piperidine core. nih.gov The structural design aimed to enhance inhibitory potency and selectivity for isoQC over the related QC enzyme. The resulting compounds successfully achieved this, with one lead compound reducing levels of pE-CD47, a product of isoQC activity, and exhibiting anti-cancer effects in vivo. nih.gov

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs): For ENT inhibitors, the nature of aromatic systems is a key structural requirement. A study on FPMINT analogues, which feature a piperazine (B1678402) ring (structurally related to piperidine), showed that replacing a naphthalene moiety with a simpler benzene ring completely abolished inhibitory effects on both ENT1 and ENT2. frontiersin.org This highlights the necessity of a specific extended aromatic system for binding to these transporters.

The table below outlines structural requirements for different biological targets.

| Biological Target | Required Structural Feature(s) | Undesirable Feature(s) | Reference |

| CDK5 | Hydrophobic groups for non-polar interactions; groups capable of H-bonding with the hinge region. | Bulky aromatic rings that disrupt H-bonds. | researchgate.net |

| isoQC | Diphenyl conjugated imidazole structure on a piperidine core. | N/A | nih.gov |

| ENTs | Extended aromatic system (e.g., naphthalene). | Simple aromatic system (e.g., benzene). | frontiersin.org |

| Trypanosoma cruzi | Azaindole moiety; unsaturated piperidine ring. | Morpholine or acyclic replacements for the piperidine ring. | dndi.org |

Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Pharmacophore Hybridization: One effective strategy is pharmacophore hybridization, where structural features from two or more different known ligands are combined into a single molecule. This approach was used to develop novel NLRP3 inflammasome inhibitors by combining the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov This led to a new chemical scaffold with improved inhibitory activity.

Systematic Variation of Substituents: A common and powerful strategy involves the systematic modification of different parts of the lead compound. This was applied to a series of thiazole derivatives to optimize their anti-migration and anti-invasion activities in cancer cells. nih.gov The optimization efforts included:

Varying the substitution on the thiazole nitrogen.

Changing the linker structure between the thiazole and phenyl groups.

Modifying other substitution groups on both the thiazole and phenyl rings. nih.gov

Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's characteristics. For example, in the development of anti-trypanosomal agents, replacing the piperidine ring with a morpholine ring was an attempt to improve metabolic stability. dndi.org Although this particular modification resulted in a loss of activity, it represents a valid optimization strategy to address pharmacokinetic issues.

Structure-Guided Design: When the 3D structure of the target protein is known, structure-guided design can be employed. This involves using computational tools like molecular docking to predict how a designed compound will bind to the target's active site. Docking studies on 1,3,4-thiadiazole (B1197879) derivatives containing sulfonylpiperazine structures helped to understand the key hydrophobic and hydrogen-bond interactions with their target, guiding the design of compounds with potent antimicrobial activity. nih.gov This approach allows for more rational and targeted modifications to enhance potency and selectivity.

Molecular Pharmacology and Target Engagement of 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine Derivatives

Receptor Binding and Ligand-Target Interactions

Ion Channel Modulation (e.g., Kv7.1 Potassium Channels)

The Kv7 (KCNQ) family of voltage-gated potassium channels, particularly neuronal subtypes Kv7.2-7.5, are critical regulators of neuronal excitability. nih.gov Modulators of these channels are targets for treating conditions like epilepsy and neuropathic pain. nih.govresearchgate.net The Kv7.1 subtype is primarily expressed in cardiac tissue and plays a key role in cardiac repolarization. nih.govnih.gov

Currently, there is no specific information in the scientific literature detailing the activity of 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives as modulators of Kv7.1 channels. The known chemical scaffolds of Kv7 channel openers, such as retigabine (B32265) and flupirtine, are structurally distinct from this thiazole-piperidine core. nih.gov

However, a related thiazole-piperidine compound, (2R)-N-[4-(4-Methoxyphenyl)-2-thiazolyl]-1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxamide (ML277) , has been identified in the literature, though its primary activity is not as a Kv7.1 opener. ML277 is a known activator of other Kv7 subtypes, particularly Kv7.2 and Kv7.4, but its effects on Kv7.1 are reported to be minimal. nih.gov This indicates that while the thiazole-piperidine scaffold can interact with Kv7 channels, specific structural features are required to confer activity and selectivity for the Kv7.1 subtype. Further research is needed to determine if derivatives of 4-(4-methyl-1,3-thiazol-2-yl)piperidine can be designed to modulate Kv7.1 or other Kv7 family members.

Enzyme Inhibition (e.g., Cyclin-Dependent Kinases, Glutaminyl Cyclase, D1 Protease)

The structural characteristics of thiazol-piperidine derivatives make them suitable for interacting with the active sites of various enzymes, leading to potent and often selective inhibition.

Glutaminyl Cyclase (QC/isoQC)

A significant area of investigation has been the inhibition of glutaminyl cyclase (QC) and its isoenzyme (isoQC). Upregulated isoQC is implicated in cancer progression through the generation of pyroglutamate-CD47 (pE-CD47), which enhances the CD47-SIRPα "don't eat me" signal, allowing cancer cells to evade the immune system. nih.gov

In one study, researchers designed and synthesized a novel series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives based on previous diphenyl conjugated imidazole (B134444) structures. nih.gov These new analogues showed markedly improved inhibitory strength against both QC and isoQC, with a crucial selectivity for the isoQC isoenzyme. nih.gov A selected lead compound from this series demonstrated the ability to reduce pE-CD47 levels in A549 lung cancer cells, showcasing a clear mechanism of action by downregulating the pE-CD47 level through direct isoQC inhibition. nih.gov

Cyclin-Dependent Kinases (CDK)

While direct studies on 4-(4-methyl-1,3-thiazol-2-yl)piperidine as a CDK inhibitor are limited, research into structurally related compounds highlights the potential of this chemical class. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for cancer therapy due to their role in regulating the cell cycle. Medicinal chemistry efforts led to an orally bioavailable inhibitor with high selectivity that produced significant tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia. nih.gov These findings suggest that the broader thiazole-amine/piperidine (B6355638) scaffold is a viable starting point for developing effective CDK inhibitors.

D1 Protease

Currently, there is no publicly available research detailing the investigation or inhibitory activity of 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives against D1 Protease. Research on this scaffold has been prioritized for other targets, such as those involved in oncology and neurodegenerative disorders.

Modulation of Protein Production (e.g., SMN Protein)

Beyond enzyme inhibition, thiazol-piperidine derivatives have been identified as potent modulators of protein expression, particularly for the Survival of Motor Neuron (SMN) protein. The loss of the SMN1 gene causes Spinal Muscular Atrophy (SMA), a devastating motor neuron disease. nih.gov A promising therapeutic strategy involves increasing the production of functional SMN protein from the nearly identical SMN2 gene. nih.govnih.gov

High-throughput screening campaigns identified the aryl-thiazolyl piperidine scaffold as a novel modulator of SMN protein levels. nih.govoup.com One lead series, represented by 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide , was found to increase the signal in an SMN2 luciferase reporter assay and boost SMN protein production in a dose-dependent manner, as confirmed by Western blot analysis. nih.gov Further optimization led to the discovery of ML200 , an arylpiperidine-based modulator that demonstrated potent activity in increasing SMN promoter induction and was confirmed to be active in SMA patient-derived fibroblasts. nih.gov

Table 1: Research Findings on SMN Protein Modulators

| Compound/Series | Key Finding | Assay Method | Potency/Efficacy | Source |

|---|---|---|---|---|

| 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide | Increased SMN protein production. | SMN2 Luciferase Reporter Assay, Western Blot | Dose-dependent increase in protein levels. | nih.gov |

| ML200 (Arylpiperidine-based modulator) | Novel small molecule modulator of SMN protein production. | SMN Promoter Reporter Assay, Western Blot, Gem Count Assay | AC50 of 31 nM (reporter assay); Active at 37 nM (fibroblasts). | nih.gov |

In Vitro Pharmacological Characterization

The preclinical assessment of 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives relies on a suite of in vitro assays to determine their biological activity, target engagement, and cellular effects.

Cellular Assay Systems

A variety of cellular assay systems are employed to characterize the effects of these compounds. To assess the anticancer potential of QC inhibitors, researchers have used human cancer cell lines such as A549 (lung carcinoma), H1299 (non-small cell lung cancer), and PC9 (lung adenocarcinoma), alongside non-cancerous HEK293T cells, to evaluate compound viability and specific activity. nih.gov

For the characterization of SMN protein modulators, cell-based reporter assays are fundamental. A common approach uses a construct where the luciferase gene is expressed only when SMN2 pre-mRNA is correctly spliced to include exon 7, providing a direct measure of full-length SMN protein production. nih.gov These initial findings are then validated in cells more relevant to the disease, such as fibroblasts derived from SMA patients, where endpoints include direct measurement of SMN protein levels and the counting of nuclear structures known as gems, which are depleted in SMA. nih.govacs.org Standard cytotoxicity screening for related thiazole (B1198619) compounds often utilizes the MTT assay in cell lines like HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) to determine the compound's effect on cell viability. nih.gov

Biochemical Assays for Target Validation

To confirm that a compound acts on its intended molecular target, specific biochemical assays are essential. For enzyme inhibitors, this involves direct in vitro enzymatic assays. For instance, the inhibitory potency of the piperidine derivatives against QC and isoQC was determined using purified enzymes. nih.gov Similarly, the activity of related compounds against CDK4 and CDK6 was confirmed in kinase assays. nih.gov

For SMN modulators, target validation involves quantifying the increase in the specific protein. Western blotting is a standard method to visualize and semi-quantify the dose-dependent increase of SMN protein in cell lysates. nih.gov For more precise quantification, an SMN protein ELISA (Enzyme-Linked Immunosorbent Assay) is often used. For other targets, such as the NLRP3 inflammasome, which has been targeted by other piperidine-containing scaffolds, biochemical assays can measure the protein's specific functions, such as its ATPase activity, to confirm inhibition.

Mechanisms of Action Elucidation (Preclinical)

Understanding how a compound achieves its therapeutic effect at a molecular level is a critical step in preclinical development.

Intracellular Signaling Pathway Analysis

For derivatives targeting isoQC, pathway analysis has provided a clear mechanism of action. By inhibiting isoQC, the compounds prevent the N-terminal cyclization of CD47. nih.gov This reduction in the pyroglutamated form (pE-CD47) disrupts the interaction between CD47 on cancer cells and the SIRPα receptor on macrophages. nih.gov This effectively downregulates the "don't eat me" signal, thereby enabling immune-mediated clearance of tumor cells. nih.gov

In the context of SMN modulators, mechanistic studies aim to determine if the compound acts by increasing transcription from the SMN2 promoter, altering the splicing of SMN2 pre-mRNA to favor inclusion of exon 7, or stabilizing the SMN protein. nih.gov By using reporter gene assays that can distinguish between exon 7 inclusion and exclusion, researchers can pinpoint the compound's effect on splicing. Further studies have used techniques like cellular thermal shift assays (CETSA) to identify the specific cellular proteins that bind to the small molecule, thereby elucidating the upstream players in the signaling cascade that leads to increased SMN protein.

Molecular Mechanisms of Therapeutic Effects

The therapeutic potential of 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives is rooted in their ability to interact with specific molecular targets, thereby modulating cellular pathways implicated in various diseases, most notably cancer. Research into the molecular mechanisms of action of these and structurally related compounds has revealed a multi-faceted pharmacological profile, primarily centered on enzyme inhibition and the induction of apoptosis. The core structure, combining a thiazole ring and a piperidine moiety, allows for diverse interactions with biological macromolecules. evitachem.com

Enzyme Inhibition

A significant aspect of the therapeutic effect of 4-(4-methyl-1,3-thiazol-2-yl)piperidine and its analogs is their capacity to inhibit key enzymes involved in cancer progression and other pathological processes.

One of the well-documented mechanisms for structurally related piperidine derivatives is the inhibition of glutaminyl cyclase isoenzyme (isoQC). nih.gov Upregulated isoQC plays a crucial role in cancer development by catalyzing the generation of pyroglutamate-CD47 (pE-CD47). This modification enhances the interaction between the CD47 "don't eat me" signal on cancer cells and the SIRPα receptor on macrophages, thus protecting cancer cells from phagocytosis. nih.gov Specific 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been shown to be potent and selective inhibitors of isoQC. By inhibiting this enzyme, these compounds reduce the levels of pE-CD47 on the surface of cancer cells. nih.gov This, in turn, diminishes the CD47-SIRPα signaling, making the cancer cells more susceptible to immune clearance. nih.gov One such derivative demonstrated a significant reduction in pE-CD47 levels in A549 lung cancer cells and exhibited in vivo anticancer effects by downregulating the pE-CD47 pathway. nih.gov

Furthermore, derivatives incorporating the thiazole-piperazine scaffold have been identified as potent inhibitors of Monoamine Oxidase A (MAO-A), an enzyme implicated in neurological disorders. Several 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-arylthiazole derivatives have shown significant and selective MAO-A inhibition, with some compounds exhibiting greater potency than the reference inhibitors moclobemide (B1677376) and clorgiline.

The broader class of thiazolidin-4-one derivatives, which share structural similarities with the thiazole component, are known to inhibit a range of enzymes critical for cancer cell survival. These include protein kinases such as cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as carbonic anhydrases (CAs). nih.gov For instance, certain 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogs have displayed potent inhibition of carbonic anhydrase IX (CA IX) with Ki values in the nanomolar range. nih.gov

Induction of Apoptosis and Cytotoxicity

Beyond enzyme inhibition, a key therapeutic mechanism of these compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is often a downstream consequence of enzyme inhibition but can also be triggered through other cellular pathways.

For example, piperazine-based bis(thiazole) hybrids have been shown to be potent inhibitors of EGFR. rsc.orgsemanticscholar.org This inhibition can disrupt downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis. One such compound was found to upregulate apoptosis-related genes and downregulate the anti-apoptotic gene Bcl-2, leading to a significant increase in both early and late-stage apoptotic cell death in colon cancer cells. rsc.orgsemanticscholar.org

Newly synthesized thiazole derivatives have also demonstrated the ability to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade. mdpi.comijcce.ac.ir In studies on breast cancer cell lines (MCF-7), a novel thiazole derivative was shown to significantly increase the populations of both early and late apoptotic cells compared to untreated controls. mdpi.com This was accompanied by cell cycle arrest, preventing the cancer cells from progressing through the division cycle. mdpi.com The cytotoxic effects of these compounds are evident from their low IC50 values against various cancer cell lines.

The table below summarizes the in vitro cytotoxic activity of several thiazole derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Compound 4c | MCF-7 | Not specified |

| Compound 4 | HT-29 | 0.073 |

| A549 | 0.35 | |

| MDA-MB-231 | 3.10 | |

| Compound 5 | HT-29 | Not specified |

| A549 | Not specified | |

| MDA-MB-231 | Not specified | |

| Compound 26 | COLO-205 | 5.03 µg/mL |

| MDA-MB-231 | 5.81 µg/mL | |

| DU-125 | 23.93 µg/mL | |

| Compound 8a | Hela | 1.3 |

Computational Approaches in the Research of 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine Analogues

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For analogues of 4-(4-Methyl-1,3-thiazol-2-yl)piperidine, this method has been instrumental in understanding their binding modes within the active sites of target proteins, such as fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govnih.gov

Docking studies have revealed that the piperidinyl thiazole (B1198619) isoxazoline (B3343090) core, a close analogue, can fit within the ligand-binding domains of FAAH. nih.gov These studies often utilize crystal structures of the target protein, such as the humanized rat FAAH (PDB ID: 3QK5), to perform the docking simulations. nih.gov The interactions observed are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors.

Key interactions for a representative aryl carbamate (B1207046) analogue containing the piperidinyl thiazole core within the FAAH active site include: nih.gov

Hydrogen Bonding: The thiazole ring's nitrogen atom can form potential hydrogen bonds with residues like MET495. nih.gov

Hydrophobic Interactions: The piperidine (B6355638) ring often engages in C-H-Ar interactions with aromatic residues such as PHE192. nih.gov The aryl substituent on the carbamate can also form stabilizing interactions with residues like MET191. nih.gov

Covalent Interaction: A critical observation from docking studies is the near-covalent bond distance (approximately 2.0 Å) between the carbonyl carbon of the carbamate or urea (B33335) moiety and the catalytic serine residue (SER241) of FAAH, suggesting a mechanism of covalent enzyme modification. nih.gov

These detailed interaction models, derived from molecular docking, provide a structural basis for the observed inhibitory activity and guide the modification of the lead compound to enhance binding affinity and selectivity.

Table 1: Key Ligand-Protein Interactions for a Piperidinyl Thiazole Analogue with FAAH

| Ligand Moiety | Interacting Residue | Interaction Type | Approximate Distance (Å) |

|---|---|---|---|

| Thiazole Ring (Nitrogen) | MET495 | Hydrogen Bond | Not specified |

| Piperidine Ring (Methylene) | PHE192 | C-H-Ar | Not specified |

| Aryl Carbamate Ring | MET191 | C-H-Ar | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes and the calculation of binding free energies. MD simulations are employed to assess the stability of the docked poses and to understand the dynamic behavior of the ligand within the binding pocket over time. mdpi.com

For thiazole derivatives, MD simulations have been used to evaluate the stability of the ligand-protein complex. The root mean square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the complex. A stable complex is generally indicated by a low and converging RMSD value. mdpi.com

Table 2: Representative Data from MD Simulations of Thiazole Derivatives

| Simulation Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient time to observe the stability of the complex. |

| RMSD of Complex | < 2.5 Å | Indicates a stable binding pose of the ligand in the active site. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For FAAH inhibitors, a pharmacophore model was generated based on a diverse set of known inhibitors. researchgate.net This model typically includes features such as hydrogen bond acceptors, aromatic hydrophobic groups, and aromatic rings. researchgate.net

The generated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features. researchgate.net This process, known as virtual screening, allows for the rapid identification of potential new hits with different chemical scaffolds. For instance, a four-feature pharmacophore model for FAAH inhibitors (two hydrogen-bond acceptors, one aromatic hydrophobic unit, and one aromatic ring unit) was successfully used to screen the Zinc Natural Products database, leading to the identification of novel potential inhibitors. researchgate.net

While a specific pharmacophore model for 4-(4-Methyl-1,3-thiazol-2-yl)piperidine analogues has not been detailed in the literature, the general features of FAAH inhibitors provide a valuable starting point for virtual screening campaigns aimed at discovering new compounds with this particular scaffold. The piperidinyl thiazole core itself can be considered a key component of a pharmacophore for this class of inhibitors.

Table 3: Common Pharmacophore Features for FAAH Inhibitors

| Pharmacophore Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Interaction with donor residues in the active site. |

| Aromatic Hydrophobic (HY) | A nonpolar aromatic group. | van der Waals and pi-stacking interactions. |

De Novo Drug Design Facilitated by Computational Methods

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. This can be achieved through fragment-based approaches, where small chemical fragments are grown, linked, or substituted within the active site of a target protein to create new molecules. scilit.com

The thiazole and piperidine moieties can serve as foundational fragments in de novo design strategies. scilit.com For instance, in the context of designing inhibitors, a fragment-based approach might start with the 4-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold placed in the active site of a target enzyme. Computational algorithms would then explore the addition of various functional groups or the linking of other fragments to optimize interactions with the surrounding amino acid residues.

One study on the de novo design of potential inhibitors for the SARS-CoV-2 papain-like protease identified a molecule containing a 5-(1-benzylpiperidin-4-yl)-1,3-thiazole fragment, demonstrating the utility of this scaffold in generating novel bioactive compounds. nih.gov While this was for a different target, the principle illustrates how the core structure of interest can be utilized in de novo design. The process typically involves iterative cycles of molecule generation, docking, and scoring to identify promising new chemical entities.

ADME Prediction (in silico) and Property Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to assess the drug-likeness of candidate compounds early in the development process. journalofchemistry.orgfrontiersin.org Various computational models and software are available to predict a wide range of physicochemical and pharmacokinetic parameters.

For thiazole derivatives, in silico ADME profiling is routinely performed to evaluate properties such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes. mdpi.com These predictions help in identifying potential liabilities that could lead to poor pharmacokinetics and guide the chemical modification of the lead compounds to optimize their ADME profile.

For example, a desirable drug candidate would generally have a logP value below 5, good aqueous solubility, high gastrointestinal absorption, and no significant inhibition of major CYP isoforms to avoid drug-drug interactions. journalofchemistry.orgfrontiersin.org Computational tools can predict these properties based on the molecular structure, allowing for the prioritization of compounds for synthesis and experimental testing.

Table 4: Representative In Silico ADME Predictions for Thiazole Analogues

| ADME Property | Predicted Value/Range | Desirability |

|---|---|---|

| Lipophilicity (logP) | 2.0 - 4.0 | Moderate lipophilicity is often optimal. |

| Aqueous Solubility (logS) | -3.0 to -5.0 | Moderate to good solubility is preferred. |

| Gastrointestinal Absorption | High | Essential for oral bioavailability. |

| Blood-Brain Barrier Permeability | Varies (target dependent) | Desirable for CNS targets, undesirable for peripheral targets. |

Preclinical Efficacy Studies and Therapeutic Potential of 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine Scaffold

In Vivo Pharmacological Models

Central Nervous System Disorders (e.g., Cognitive Enhancement, Addiction Models, Neurological Disorders)

While direct in vivo studies on the parent compound 4-(4-methyl-1,3-thiazol-2-yl)piperidine for central nervous system (CNS) disorders are not extensively documented, the broader class of piperidine (B6355638) derivatives has shown promise in preclinical models of cognitive enhancement. For instance, certain 4-aminopiperidine (B84694) analogues have demonstrated potent cognition-enhancing activity in mouse passive avoidance tests, suggesting potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.gov One particular compound from this class was found to be active at a very low dose, highlighting the potential of the piperidine core in designing new nootropic agents. nih.gov

Furthermore, research into benzothiazole-piperazine hybrids, which share structural similarities with the thiazolyl-piperidine scaffold, has shown that these molecules can act as acetylcholinesterase (AChE) inhibitors. sci-hub.se In a streptozotocin-induced rat model of Alzheimer's disease, a benzothiazole/piperazine (B1678402) derivative demonstrated the ability to improve cognitive deficits, suggesting that compounds with a thiazole (B1198619) and a nitrogen-containing heterocycle like piperidine could have therapeutic potential in neurodegenerative disorders. sci-hub.se The piperidine moiety is a key pharmacophore in several CNS-active drugs and is recognized for its role in interacting with various CNS targets. nih.gov The development of novel thiazole-sulfonamide derivatives has also been explored for their potential as inhibitors of enzymes relevant to Alzheimer's disease. mdpi.com

Oncology Models (e.g., Anticancer Activity in Xenografts)

Derivatives incorporating the thiazole-piperidine framework have been investigated for their anticancer properties. Although direct xenograft studies on 4-(4-methyl-1,3-thiazol-2-yl)piperidine are not available, related structures have shown significant in vitro and in vivo anticancer activity. For example, a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were designed as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target implicated in cancer development. nih.gov One selected compound from this series demonstrated anti-cancer effects in a mouse xenograft model with A549 cells by downregulating pE-CD47 levels. nih.gov

Human tumor xenografts in immunodeficient mice are considered valuable preclinical models for predicting the anticancer activity of new drugs in humans. nih.gov Various thiazolidin-4-one derivatives, which can be conceptually related to the thiazole scaffold, have shown cytotoxic effects against several human cancer cell lines, including lung carcinoma (A549), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2). mdpi.comresearchgate.net For instance, one such derivative, Les-6009, inhibited the metabolic activity of A549 cells by up to 50%. mdpi.com Other studies on indazolyl-substituted piperidin-4-yl-aminopyrimidines have also reported excellent anticancer activities in various cancer cell lines, with some compounds showing greater potency than the established drug gefitinib (B1684475) in H1975 lung cancer cells. researchgate.net The thiazole ring is a component of several natural products and synthetic compounds with demonstrated antitumor activities. nih.gov

Infectious Disease Models (e.g., Anti-tubercular, Antiviral, Antimicrobial)

The 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold is a component of molecules with promising activity against various infectious agents.

Anti-tubercular Activity: Several studies have highlighted the potential of piperidine and thiazole-containing compounds in the fight against Mycobacterium tuberculosis. A novel piperazine-containing benzothiazinone analogue, TZY-5-84, which is structurally related to the thiazolyl-piperidine scaffold, exhibited potent in vivo efficacy in a murine model of tuberculosis. nih.gov At a lower dose, TZY-5-84 was found to be as effective as the lead compound PBTZ169. nih.gov Furthermore, piperidinol derivatives have been identified as inhibitors of arylamine N-acetyltransferase, an enzyme essential for mycobacterial survival, and have shown potent antimycobacterial activity against M. tuberculosis with low micromolar minimum inhibitory concentrations (MICs). nih.gov Various other piperidine and morpholine (B109124) 1,8-naphthyridine (B1210474) analogues have also demonstrated significant activity against M. tuberculosis H37Rv. researchgate.net Thiazole and pyrazine (B50134) carboxamide derivatives have also been synthesized and evaluated for their anti-tubercular activity, with some compounds showing high efficacy. researchgate.net

Antiviral Activity: Thiazole derivatives have been investigated for their antiviral properties. A study on 4-substituted-2-thiazole amides identified a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov The lead compound, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, demonstrated significant viral titer reduction in vitro and was advanced to in vivo efficacy studies in a mouse model of CHIKV infection. nih.gov Thiazolides, a class of compounds containing a thiazole ring, have shown broad-spectrum antiviral activity against viruses such as influenza A and SARS-CoV-2, although their development has been challenged by pharmacokinetic properties. liverpool.ac.uk Other research has focused on the synthesis and antiviral evaluation of 1,3-thiazolidine-4-one derivatives against a range of viruses. researchgate.net

Antimicrobial Activity: While specific in vivo antimicrobial data for 4-(4-methyl-1,3-thiazol-2-yl)piperidine is scarce, related thiazole derivatives have been screened for their antibacterial and antifungal activities. In one study, certain 4-thiazolidinone-based derivatives were evaluated for their antibacterial effects. mdpi.com

Pain Models (e.g., Antinociceptive Activity)

Derivatives containing the thiazole-piperidine scaffold have demonstrated significant antinociceptive effects in preclinical pain models. A study on thiazole-piperazine derivatives, which are structurally analogous to thiazolyl-piperidines, showed that these compounds possess both centrally and peripherally mediated antinociceptive activities. researchgate.netnih.gov In vivo experiments using tail-clip and hot-plate tests in mice revealed that several of these compounds significantly prolonged reaction times, indicating a central analgesic effect. researchgate.net The antinociceptive effects of these compounds were reversed by naloxone, suggesting an involvement of the opioidergic system. nih.gov

The following table summarizes the antinociceptive activity of selected thiazole-piperazine derivatives in the hot-plate test.

| Compound | MPE % (Mean ± SEM) |

| 3a | 45.8 ± 5.2 |

| 3b | 40.2 ± 4.8** |

| 3c | 35.6 ± 4.1* |

| 3f | 55.1 ± 6.3 |

| 3g | 50.7 ± 5.9 |

| Morphine (10 mg/kg) | 78.4 ± 8.9 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. control. MPE: Maximum Possible Effect. Data from nih.gov. |

Agricultural Applications (e.g., Herbicidal Activity)

The 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold has been incorporated into molecules with potential applications in agriculture, particularly as herbicides. A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized and evaluated for their herbicidal activities. nih.govnih.gov In vivo tests demonstrated that many of these compounds exhibited moderate to good herbicidal effects. nih.govnih.gov These compounds were designed as potential inhibitors of D1 protease, a crucial enzyme in the photosynthetic pathway of plants. nih.gov The thiazole ring is a known component in some commercial herbicides, and its derivatives have been shown to inhibit photosynthesis and other essential plant processes. researchgate.net Other research has also explored pyrazole (B372694) derivatives containing a thiazolyl moiety for their herbicidal properties. mdpi.com

Pharmacokinetic Profile in Preclinical Species

For instance, a study on a piperidine analog, MNP001, in rats showed rapid absorption, broad distribution, and slow systemic clearance. pcom.edu However, it also exhibited low oral bioavailability, which was attributed to its low aqueous solubility. pcom.edu Another study on a limonin (B1675406) derivative, HY-071085, in rats and beagle dogs revealed nonlinear pharmacokinetic characteristics. mdpi.com This compound showed gender differences in pharmacokinetics in rats but not in dogs and had low to moderate oral bioavailability. mdpi.com It was found to be widely distributed in most tissues except the brain. mdpi.com

The development of novel O-GlcNAcase inhibitors for Alzheimer's disease, which included a 4-(arylethynyl)piperidine moiety, also involved pharmacokinetic evaluation. nih.gov A lead compound from this series demonstrated appropriate plasma pharmacokinetics and beneficial blood-brain barrier penetration properties in mice. nih.gov Similarly, preclinical pharmacokinetic studies are essential in the development of antiviral agents, where factors like metabolic stability can significantly impact in vivo efficacy. nih.govliverpool.ac.uk Physiologically based pharmacokinetic (PBPK) modeling is an increasingly used tool to predict human pharmacokinetics from preclinical data. nih.gov

Absorption, Distribution, Metabolism (in vitro/in vivo animal models)

Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of new chemical entities. For derivatives of the piperidinyl-thiazole scaffold, several studies have shed light on their absorption, distribution, and metabolism.

In a study on a series of novel piperidinyl thiazole isoxazoline (B3343090) derivatives designed as fatty acid amide hydrolase (FAAH) inhibitors, the metabolic stability of these compounds was assessed. nih.gov When incubated with human FAAH, a representative carbamate-based inhibitor (compound 1a ) and a urea-based inhibitor (compound 2c ) were analyzed for the formation of metabolites. For compound 1a , the corresponding phenol (B47542) and the parent inhibitor were detected. In the case of compound 2c , aniline (B41778) and the parent inhibitor were observed, along with evidence of the carbamic acid piperidinyl thiazole isoxazoline core, suggesting specific metabolic cleavage points. nih.gov

A preclinical pharmacokinetic study was conducted on RN104, a 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole derivative with antifungal activity, in mice. nih.gov Following oral and intraperitoneal administration, the maximum plasma concentration was reached within 20 minutes, indicating rapid absorption. nih.gov The pharmacokinetic data was best described by a bicompartmental model. nih.gov While not a direct analogue, this study on a thiazole derivative highlights a typical approach to evaluating the pharmacokinetic profile of this class of compounds in an animal model. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often used in early drug discovery to assess the potential of a compound. For a series of thiazolidin-2,4-dione derivatives, which are structurally related to thiazoles, in-silico studies revealed that the compounds generally exhibited drug-like properties according to Lipinski's rule of five. nih.gov Similarly, for a series of 1,3,4-oxadiazoles containing a piperazine moiety, ADME properties determined using pkCSM software suggested that the synthesized molecules were good candidates for oral absorption. researchgate.net

| Compound/Derivative Class | Study Type | Key Findings | Reference |

|---|---|---|---|

| Piperidinyl thiazole isoxazoline derivatives | In vitro metabolism (human FAAH) | Metabolic cleavage observed at the carbamate (B1207046) and urea (B33335) linkages. | nih.gov |

| 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole (RN104) | In vivo pharmacokinetics (mice) | Rapid absorption (Tmax ~20 min); follows a bicompartmental model. | nih.gov |

| Thiazolidin-2,4-dione derivatives | In silico ADME | Generally possess drug-like properties based on Lipinski's rule of five. | nih.gov |

| 1,3,4-Oxadiazole-piperazine derivatives | In silico ADME | Predicted to be good candidates for oral absorption. | researchgate.net |

Excretion Considerations

Information regarding the specific excretion pathways for compounds with the 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold is not extensively detailed in the available literature. However, general principles of drug metabolism and excretion suggest that these compounds, being relatively small molecules, would likely undergo hepatic metabolism followed by renal and/or fecal excretion. The presence of the piperidine and thiazole rings offers sites for metabolic modification, such as hydroxylation, N-dealkylation, or oxidation of the sulfur atom, which would increase their polarity and facilitate elimination from the body.

Brain Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). For derivatives of the piperidinyl-thiazole scaffold and related structures, brain penetration has been evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

In a study of novel oxadiazole-piperazine conjugates designed as potential agents for Alzheimer's disease, a PAMPA-BBB assay was used to predict CNS permeability. nih.gov The results are typically compared to standard drugs with known BBB permeability. Compounds with a permeability value (Pe) greater than a certain threshold are considered to have excellent potential for crossing the BBB. nih.gov

Another study on 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives also employed an in vitro PAMPA to assess BBB permeability. The most active compounds in this series demonstrated high permeability in this assay, suggesting their potential for CNS applications. nih.gov These studies indicate that heterocyclic scaffolds containing piperidine or similar amine-containing rings can be designed to achieve brain permeability. nih.govnih.gov

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Oxadiazole-piperazine conjugates | PAMPA-BBB | Compounds with Pe > 4.8 × 10⁻⁶ cm s⁻¹ are predicted to have excellent BBB permeability. | nih.gov |

| 2H-Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives | PAMPA-BBB | The most active compounds showed high in vitro BBB permeability. | nih.gov |

Preclinical Efficacy Assessment and Proof-of-Concept Studies

While a definitive therapeutic application for the 4-(4-methyl-1,3-thiazol-2-yl)piperidine scaffold is not yet established, preclinical efficacy studies on its analogues have demonstrated potential in various therapeutic areas, most notably as antifungal and FAAH inhibitors.

A series of novel piperidinyl thiazole analogues were synthesized and evaluated for their in vitro and in vivo activity against several oomycete fungal pathogens. nih.gov Many of these compounds showed excellent activity at very low concentrations. nih.gov Specifically, compounds designated as P14 and P25 were found to have a strong curative potential in advanced studies. nih.gov In field trials, compounds P14 , P15 , and P25 provided excellent control of P. infestans, P. viticola, and P. cubensis at low dose rates. nih.gov

In another line of research, piperidinyl thiazole isoxazolines were investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for analgesic drug development. nih.gov A library of these compounds was screened against human FAAH, leading to the identification of potent carbamate and urea-based inhibitors. nih.gov Selected compounds from these series were evaluated for their analgesic activity in a mouse tail-flick test, demonstrating the therapeutic potential of this scaffold in pain management. nih.gov

Furthermore, research into 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives, which are structurally similar, has shown their potential as inhibitors of glutaminyl cyclase isoenzyme (isoQC) for cancer therapy. nih.gov A selected compound from this series demonstrated anti-cancer effects in an in vivo model by downregulating pE-CD47 levels. nih.gov

| Compound/Derivative Class | Therapeutic Area | Key Efficacy Findings | Reference |

|---|---|---|---|

| Piperidinyl thiazole analogues (P14, P15, P25) | Antifungal | Excellent in vivo activity against various oomycete pathogens in field trials. | nih.gov |

| Piperidinyl thiazole isoxazolines | Analgesia (FAAH inhibition) | Potent inhibition of human FAAH and demonstrated analgesic activity in a mouse model. | nih.gov |

| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Oncology (isoQC inhibition) | Demonstrated anti-cancer effects in an in vivo model. | nih.gov |

Future Directions and Research Gaps for 4 4 Methyl 1,3 Thiazol 2 Yl Piperidine Chemistry

Exploration of Novel Bioactive Derivatives

A primary future direction lies in the systematic exploration of novel derivatives of the 4-(4-methyl-1,3-thiazol-2-yl)piperidine core. The inherent versatility of the thiazole (B1198619) and piperidine (B6355638) rings allows for extensive structural modifications to modulate pharmacological activity, selectivity, and pharmacokinetic properties. nih.gov Research efforts are anticipated to focus on creating libraries of new compounds with diverse biological activities.

Key areas for derivatization and their potential therapeutic applications include:

Anticancer Agents: The development of thiazole and thiazolidinone derivatives has shown promise in oncology. researchgate.netmdpi.com Future work will likely involve synthesizing analogs designed to target specific cancer-related pathways. For instance, derivatives of a related 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold have been designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC) for cancer treatment. nih.gov Similarly, various thiazolidin-4-one derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazolidinone derivatives have been identified as novel inhibitors of the bacterial enzyme MurB and exhibit a broad spectrum of antimicrobial activity. nih.gov Future synthesis will likely focus on modifications to enhance potency against resistant strains of bacteria and fungi. researchgate.netnih.gov

Anti-inflammatory and Analgesic Agents: Piperidine and thiazole moieties are present in compounds with anti-inflammatory and analgesic properties. researchgate.net Research into novel derivatives could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics with improved efficacy and safety profiles.

The table below summarizes examples of bioactive thiazole and piperidine derivatives and their studied activities, indicating promising avenues for future exploration based on the 4-(4-Methyl-1,3-thiazol-2-yl)piperidine scaffold.

| Derivative Class | Therapeutic Target/Activity | Example Application |

| Thiazolidin-4-ones | Anticancer, Antimicrobial, Antioxidant | Inhibition of cancer cell lines (MCF-7, A549, HeLa), activity against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov |

| Thiazole-linked Azoles | Anticonvulsant | Protection in anti-MES and anti-scPTZ seizure models. nih.gov |

| Piperidine Derivatives | Analgesic | Dose-dependent pain reduction in in-vivo models. researchgate.net |

| Triazolylpiperidines | Anticancer (Enzyme Inhibition) | Inhibition of glutaminyl cyclase isoenzyme (isoQC) for cancer therapy. nih.gov |

Integration of Advanced Synthetic Methodologies

To accelerate the discovery and development of novel 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives, the integration of advanced and efficient synthetic methodologies is crucial. Traditional multi-step syntheses can be time-consuming and low-yielding. Modern approaches offer significant improvements in efficiency, yield, and environmental impact.

Future synthetic strategies will likely include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing time, cost, and waste. The synthesis of thiazolidine-4-ones has been achieved through one-pot four-component condensation-cyclization reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been successfully used for the regioselective synthesis of thiazolidinones under solvent-free conditions. researchgate.net

Biocatalysis: The use of enzymes, such as Baker's yeast, as catalysts in organic synthesis offers high selectivity and mild reaction conditions. This approach is gaining importance in the synthesis of complex heterocyclic structures. researchgate.net

Flow Chemistry: Continuous flow synthesis provides better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

These advanced methods will enable the rapid generation of diverse compound libraries for high-throughput screening, facilitating the identification of lead compounds with desirable biological activities.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of the design process. mednexus.orgresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures. nih.govnih.gov

The application of AI/ML in the design of 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives can be envisioned in several key areas:

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, significantly reducing the time and cost associated with experimental high-throughput screening. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles from the ground up, ensuring novel chemical structures with optimized properties. researchgate.netnih.gov

Predictive Modeling (ADME/T): ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new drug candidates early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data to guide the optimization of lead compounds, suggesting specific chemical modifications to improve potency and selectivity. researchgate.net

By integrating AI and ML, researchers can adopt a more rational and data-driven approach to drug design, accelerating the journey from initial concept to a viable drug candidate. mdpi.com

Development of Advanced Preclinical Models

To accurately assess the therapeutic potential and mechanism of action of novel 4-(4-methyl-1,3-thiazol-2-yl)piperidine derivatives, the development and use of advanced preclinical models are essential. While traditional 2D cell cultures and animal models have been valuable, more sophisticated models that better recapitulate human physiology and disease are needed.

Future research will benefit from the use of:

3D Cell Cultures and Organoids: These models more closely mimic the complex cellular interactions and microenvironment of human tissues, providing more predictive data on drug efficacy and toxicity.

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes for individual patients.

Humanized Mouse Models: These are mice engrafted with human cells or genes, providing a more accurate system for studying human-specific diseases and drug responses.

In Silico Disease Models: Computational models of biological pathways and disease progression can be used to simulate drug effects and identify potential mechanisms of action before extensive experimental testing.

Current research on related compounds already utilizes specific cancer cell lines such as A549, H1299, PC9, and in vivo models like BALB/C nude mice. nih.gov The adoption of more advanced models will provide a deeper understanding of the biological effects of new derivatives and improve the translation of preclinical findings to clinical success.

Uncovering Novel Biological Targets

A significant research gap and opportunity lie in the identification of novel biological targets for derivatives of 4-(4-methyl-1,3-thiazol-2-yl)piperidine. While existing analogs have shown activity against known targets, the chemical diversity that can be generated from this scaffold suggests that it may interact with a wider range of biological molecules than currently known.

Strategies for uncovering new targets include:

Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired effect in a cell- or organism-based model without prior knowledge of the target. Once an active compound is identified, subsequent studies can elucidate its mechanism of action and molecular target.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the protein targets of a small molecule directly in complex biological systems.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can predict potential protein targets for a given compound based on its structure and comparison to libraries of known ligands.

Target Deconvolution: For compounds identified through phenotypic screens, various biochemical and genetic techniques can be employed to pinpoint the specific molecular target responsible for the observed biological effect.